molecular formula C18H23FN4O3 B2899155 2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-fluorophenyl)acetamide CAS No. 942006-11-3

2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-fluorophenyl)acetamide

货号: B2899155
CAS 编号: 942006-11-3
分子量: 362.405
InChI 键: DHEVYAXUJLPNBK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a spirocyclic triazaspiro derivative featuring a 1,3,8-triazaspiro[4.5]decane core with 2,4-dioxo groups, an 8-propyl substituent, and an acetamide side chain linked to a 4-fluorophenyl group. The 4-fluorophenyl group contributes to electronic and steric properties that may influence pharmacokinetics and receptor interactions .

属性

IUPAC Name

2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4O3/c1-2-9-22-10-7-18(8-11-22)16(25)23(17(26)21-18)12-15(24)20-14-5-3-13(19)4-6-14/h3-6H,2,7-12H2,1H3,(H,20,24)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEVYAXUJLPNBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

相似化合物的比较

Table 1: Structural and Functional Comparison

Compound Name Core Structure Aryl Group Side Chain Functionalization Key Targets/Activities Reference
2-(2,4-Dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-fluorophenyl)acetamide 1,3,8-Triazaspiro[4.5]decane (2,4-dioxo) 4-Fluorophenyl Acetamide Not explicitly stated (structural focus)
N-[2-[1-(3-Fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]-2-naphthalenecarboxamide (NFOT) 1,3,8-Triazaspiro[4.5]decane (4-oxo) 3-Fluorophenyl Naphthalenecarboxamide Phospholipase D (PLD) inhibition
2-[8-(1H-Indazole-5-carbonyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl]-N-methylacetamide 1,3,8-Triazaspiro[4.5]decane (4-oxo) Phenyl + Indazole Methylacetamide DDR1 kinase inhibition
N-(2,4-Dichlorophenethyl)-2-(8-(2,4-dimethoxybenzoyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide 1,3,8-Triazaspiro[4.5]decane (4-oxo) Phenyl + Dimethoxy Dichlorophenethyl acetamide Mycobacterium tuberculosis Lpd inhibition
2-(3-Methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide 1,3,8-Triazaspiro[4.5]decane (2,4-dioxo) 4-Trifluoromethoxyphenyl Acetamide Undisclosed (structural analog)

Pharmacological and Biochemical Insights

  • Target Specificity :

    • The indazole-containing derivative () exhibits selective DDR1 kinase inhibition, attributed to the indazole moiety’s planar structure enhancing π-π stacking in the kinase active site .
    • NFOT () inhibits PLD via its naphthalenecarboxamide group, which mimics phosphatidic acid (PA), a PLD substrate .
    • The dimethoxybenzoyl analog () shows mycobacterial Lpd selectivity due to hydrophobic interactions from the dichlorophenethyl group .
  • Substituent Effects: Fluorophenyl vs. Trifluoromethylphenyl: The 4-fluorophenyl group in the query compound may improve metabolic stability compared to bulkier trifluoromethyl groups, as seen in . Acetamide vs.

Structure-Activity Relationship (SAR) Trends

Spirocyclic Rigidity : Compounds retaining the 1,3,8-triazaspiro[4.5]decane core show enhanced binding affinity due to restricted conformational flexibility .

Aryl Group Position : Meta-substituted fluorophenyl (e.g., NFOT in ) shows weaker PLD inhibition compared to para-substituted analogs, likely due to steric hindrance .

Side Chain Length : Longer alkyl chains (e.g., propyl in the query compound vs. ethyl in ) may enhance lipophilicity and membrane permeability .

常见问题

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis involves multi-step reactions, including spirocyclic core formation via cyclization and subsequent functionalization. Critical parameters include:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd/C) enhance coupling reactions for aryl group introduction .

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency .

  • Temperature control : Cyclization steps require precise thermal conditions (e.g., 80–100°C) to avoid side products .

  • Purification : Column chromatography or recrystallization is essential for isolating high-purity products .

    • Data Table :
StepReaction TypeKey Reagents/ConditionsYield Range
1CyclizationDMF, 90°C, 12h45–60%
2Acetamide couplingEDC/HOBt, RT70–85%

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : ¹H/¹³C NMR confirms spirocyclic core geometry and substituent positions. For example, the 4-fluorophenyl group shows distinct aromatic proton splitting .
  • X-ray diffraction (XRD) : Resolves bond angles and stereochemistry of the triazaspiro system .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₉H₂₂FN₃O₃ requires m/z 371.1628) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:

  • Enzyme inhibition : Test against GABA transaminase (anticonsulvant potential) using fluorometric assays .
  • Cellular uptake : Radiolabeled analogs (e.g., ¹⁸F derivatives) can assess blood-brain barrier permeability .
  • Cytotoxicity : MTT assays on neuronal cell lines (e.g., SH-SY5Y) to evaluate safety margins .

Advanced Research Questions

Q. How can computational modeling resolve contradictory data in receptor binding studies?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to predict interactions with GABA receptors. For example, the fluorophenyl group may occupy hydrophobic pockets, while the spirocyclic core stabilizes hydrogen bonds .
  • MD simulations : Analyze ligand-receptor dynamics over 100 ns to reconcile discrepancies between in vitro and in silico binding affinities .
  • Free energy calculations (MM/PBSA) : Quantify binding energy contributions of substituents (e.g., propyl vs. ethyl groups) .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progress and adjust conditions in real time .
  • Design of Experiments (DoE) : Optimize variables (e.g., catalyst loading, stirring rate) using response surface methodology .
  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like particle size distribution for consistent pharmacokinetics .

Q. How do electronic effects of substituents influence reaction pathways?

  • Methodological Answer :

  • Hammett analysis : Correlate σ values of substituents (e.g., 4-F vs. 4-Cl) with reaction rates in nucleophilic acyl substitutions .
  • DFT calculations : Compare frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in cyclization steps .
  • Kinetic isotope effects (KIE) : Study deuterated analogs to identify rate-determining steps .

Contradictory Data Analysis

Q. How to address conflicting reports on metabolic stability in hepatic microsome assays?

  • Methodological Answer :

  • Species-specific differences : Compare human vs. rodent CYP450 isoforms using LC-MS/MS metabolite profiling .
  • Cofactor supplementation : Adjust NADPH levels to mimic in vivo conditions .
  • Structural analogs : Test derivatives with modified propyl chains to isolate degradation pathways .

Structure-Activity Relationship (SAR) Guidance

Q. Which structural modifications enhance selectivity for neurological targets?

  • Methodological Answer :

  • Bioisosteric replacement : Substitute the acetamide group with sulfonamide to improve CNS penetration .
  • Spiro ring expansion : Test 6-membered spiro systems (vs. 5-membered) for reduced off-target effects .
  • Fluorine scanning : Introduce 2-F or 3-F on the phenyl ring to optimize binding entropy .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。